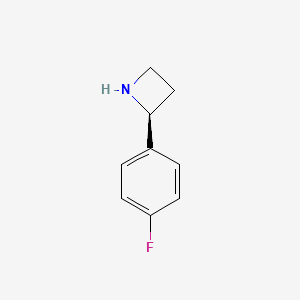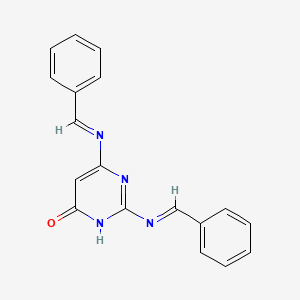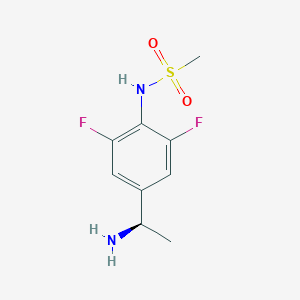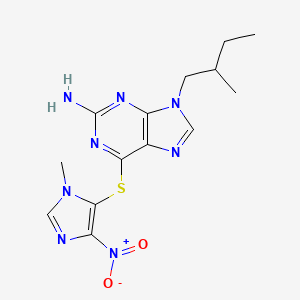
(S)-2-(4-Fluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Fluorophenyl)azetidine is a chiral azetidine derivative characterized by the presence of a fluorophenyl group at the second position of the azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and azetidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with azetidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction process.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Fluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-2-(4-Fluorophenyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Phenylazetidine: Lacks the fluorine substituent, resulting in different chemical and biological properties.
(S)-2-(4-Chlorophenyl)azetidine: Contains a chlorine substituent instead of fluorine, leading to variations in reactivity and biological activity.
(S)-2-(4-Methylphenyl)azetidine: Features a methyl group, which influences its steric and electronic properties.
Uniqueness
(S)-2-(4-Fluorophenyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2/t9-/m0/s1 |
Clé InChI |
LWSFAJGOENYINQ-VIFPVBQESA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CC=C(C=C2)F |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)





